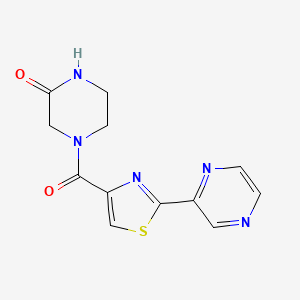

![molecular formula C9H7FN2O2 B2488567 Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 695212-12-5](/img/structure/B2488567.png)

Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H7FN2O2 and a molecular weight of 194.16 . It is used for research purposes .

Synthesis Analysis

The synthesis of “Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate” can be achieved through the reaction of methyl trifluoropyruvate 2-pyridylimines with trimethyl phosphite . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7FN2O2/c1-14-9(13)7-8(10)12-5-3-2-4-6(12)11-7/h2-5H,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

“Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate” can participate in various chemical reactions. For instance, it can be involved in electrophilic fluorination reactions . More information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis

“Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate” is a powder that should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate has shown promise as an antibacterial agent. While specific studies on this compound are limited, related analogs have demonstrated antibacterial activity against various strains. Researchers have explored its potential to combat bacterial infections, particularly in the context of drug-resistant pathogens .

Antitubercular Activity

In a recent study, Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate analogs exhibited significant antitubercular activity. Specifically, the compound Q203, which shares structural similarities with our target compound, demonstrated substantial reductions in bacterial load in a mouse model infected with Mycobacterium tuberculosis (Mtb H37Rv) .

Anti-Inflammatory Properties

Derived nonsteroidal anti-inflammatory drugs (NSAIDs) have been synthesized from imidazo[1,2-a]pyridine scaffolds. Miroprofen, an NSAID derived from this class, possesses analgesic, antipyretic, and anti-inflammatory activity. While not directly studied for Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate, this information suggests potential anti-inflammatory effects .

Radical Reactions and Functionalization

Researchers have explored radical reactions for the direct functionalization of imidazo[1,2-a]pyridines. Although not specific to our compound, this field highlights the versatility of imidazo[1,2-a]pyridine derivatives in synthetic chemistry. Transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been employed to modify these compounds .

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a complex organic compound Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can lead to the construction of various imidazo[1,2-a]pyridine derivatives .

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines, the class of compounds to which it belongs, is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This suggests that the compound may interact with various biochemical pathways depending on its specific functional groups.

Result of Action

Some imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents, indicating apoptosis induction capacity .

Eigenschaften

IUPAC Name |

methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)7-8(10)12-5-3-2-4-6(12)11-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFMBPZXBGQIIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N2C=CC=CC2=N1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24811337 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2488484.png)

![(2Z)-6-chloro-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2488485.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2488486.png)

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine](/img/structure/B2488489.png)

![1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2488490.png)

![6-(Iodomethyl)hexahydrofuro[3,4-b]furan](/img/structure/B2488491.png)

![2-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2488494.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488502.png)

![N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)